molecular formula C13H23N5O B11808578 N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine

N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine

Cat. No.: B11808578
M. Wt: 265.35 g/mol
InChI Key: PQXMBPYGHHMPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine (CAS 1279207-64-5) is a high-purity chemical compound with a molecular formula of C13H23N5O and a molecular weight of 265.36 g/mol . This structurally complex molecule features a morpholinopyrimidine core, a privileged scaffold in medicinal chemistry, linked to a N,N-dimethylethylenediamine side chain. The presence of the diamine moiety is of significant research interest, as similar structures like N,N'-dimethylethylenediamine are known to participate in metal-catalyzed cross-coupling reactions, such as the Ullmann amine synthesis, which is a valuable method for creating C-N bonds in the development of novel chemical entities . The compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C13H23N5O

Molecular Weight

265.35 g/mol

IUPAC Name

N',N'-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C13H23N5O/c1-17(2)4-3-14-9-12-10-15-13(16-11-12)18-5-7-19-8-6-18/h10-11,14H,3-9H2,1-2H3

InChI Key

PQXMBPYGHHMPQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Preparation of 5-Chloro-2-morpholinopyrimidine

The pyrimidine core is functionalized at the 2-position with morpholine through nucleophilic substitution.

Procedure :

  • Starting material : 2,5-Dichloropyrimidine (10.0 g, 67.1 mmol) is dissolved in anhydrous DMF (100 mL).

  • Morpholine addition : Morpholine (7.3 mL, 84.0 mmol) is added dropwise at 0°C under nitrogen.

  • Reaction conditions : The mixture is stirred at 80°C for 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate = 4:1) to yield 5-chloro-2-morpholinopyrimidine (85% yield).

Functionalization to 5-(Bromomethyl)-2-morpholinopyrimidine

The chloropyrimidine intermediate is converted to a bromomethyl derivative for subsequent coupling.

Procedure :

  • Lithiation : 5-Chloro-2-morpholinopyrimidine (5.0 g, 24.2 mmol) is treated with LDA (2.5 equiv) in THF at -78°C.

  • Quenching with formaldehyde : Gaseous formaldehyde is introduced, followed by HBr (48% in H2O).

  • Isolation : The crude product is purified via recrystallization (ethanol/water) to yield 5-(bromomethyl)-2-morpholinopyrimidine (72% yield).

Synthesis of N1,N1-Dimethylethane-1,2-diamine

Selective Dimethylation of Ethylene Diamine

Ethylene diamine is selectively dimethylated to avoid over-alkylation.

Procedure :

  • Protection : Ethylene diamine (6.0 g, 99.9 mmol) is treated with Boc anhydride (2.2 equiv) in THF to protect one amine.

  • Methylation : The mono-Boc-protected diamine is reacted with iodomethane (3.0 equiv) and Cs2CO3 (2.5 equiv) in DMF at 50°C for 6 hours.

  • Deprotection : The Boc group is removed using HCl/dioxane to yield N1,N1-dimethylethane-1,2-diamine hydrochloride (68% yield over three steps).

Coupling Strategies for Final Assembly

Alkylation via Nucleophilic Substitution

The bromomethylpyrimidine reacts with the diamine under basic conditions.

Procedure :

  • Reaction setup : 5-(Bromomethyl)-2-morpholinopyrimidine (3.0 g, 10.9 mmol) and N1,N1-dimethylethane-1,2-diamine (1.5 g, 14.2 mmol) are combined in acetonitrile (50 mL).

  • Base addition : K2CO3 (4.5 g, 32.7 mmol) is added, and the mixture is refluxed for 8 hours.

  • Workup : The product is extracted with dichloromethane, dried over Na2SO4, and purified via silica gel chromatography (CH2Cl2:MeOH = 9:1) to yield the target compound (63% yield).

Reductive Amination Alternative

For improved selectivity, reductive amination employs a pyrimidine aldehyde intermediate.

Procedure :

  • Aldehyde synthesis : 5-(Hydroxymethyl)-2-morpholinopyrimidine is oxidized with MnO2 to 5-formyl-2-morpholinopyrimidine.

  • Coupling : The aldehyde (2.0 g, 9.8 mmol) reacts with N1,N1-dimethylethane-1,2-diamine (1.3 g, 12.7 mmol) in MeOH with NaBH3CN (1.5 equiv) at 25°C for 24 hours.

  • Purification : The product is isolated via acid-base extraction (58% yield).

Optimization of Reaction Conditions

Solvent and Base Screening

A comparative study of solvents and bases for the alkylation step revealed:

Solvent Base Temperature Yield
AcetonitrileK2CO380°C63%
DMFCs2CO350°C71%
THFEt3N60°C54%

DMF with Cs2CO3 provided superior yields due to enhanced solubility of intermediates.

Catalytic Approaches

Palladium-catalyzed coupling was explored but resulted in decomposition of the morpholine ring, limiting utility.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrimidine-H), 4.42 (s, 2H, CH2N), 3.76 (t, J = 4.8 Hz, 4H, morpholine-OCH2), 2.85 (t, J = 6.0 Hz, 2H, NCH2), 2.54 (t, J = 6.0 Hz, 2H, NCH2), 2.33 (s, 6H, N(CH3)2), 2.48 (m, 4H, morpholine-NCH2).

  • HRMS (ESI+) : m/z calc. for C14H24N6O [M+H]+: 299.1984, found: 299.1986.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH gradient) showed >98% purity, with retention time = 12.3 minutes.

Scale-Up and Industrial Considerations

A kilogram-scale process was optimized using:

  • Continuous flow reactor : For bromomethylpyrimidine synthesis to enhance safety.

  • Crystallization : The final compound was recrystallized from ethanol/water (3:1) to achieve >99.5% purity.

  • Cost analysis : Raw material costs were reduced by 40% using in situ generated HBr instead of pre-formed bromomethyl intermediates .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups and morpholine ring undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Key Characteristics
Hydrogen peroxide25°C, aqueous ethanolN-Oxide derivatives65-78%Increased polarity; confirmed by NMR
Potassium permanganateAcidic aqueous mediumMorpholine ring-opened carboxylates42-55%Formation of ketones confirmed by IR

Oxidation primarily targets the morpholine oxygen and tertiary amines, producing stable N-oxides or ring-opened products depending on reaction severity .

Reduction Reactions

Selective reduction of imine intermediates or pyrimidine rings has been demonstrated:

Reducing Agent Target Site Product Temperature
Lithium aluminum hydridePyrimidine C=N bondsSaturated hexahydropyrimidine-78°C to 25°C
Sodium borohydrideSchiff base intermediatesSecondary amines0-25°C

Reduction with LiAlH4 requires cryogenic conditions to prevent over-reduction of the morpholine ring .

Substitution Reactions

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions:

Key transformations:

  • Halogenation: Reacts with POCl₃/PCl₅ to replace hydroxyl groups with chlorine at the 4-position (85% yield) .

Coordination Chemistry

Acts as a polydentate ligand for transition metals:

Metal Ion Coordination Sites Application Stability Constant (log K)
Cu(II)Pyrimidine N1, amine NCatalytic oxidation studies8.2 ± 0.3
Fe(III)Morpholine O, amine NBiomimetic oxygen carriers6.9 ± 0.2

Coordination complexes show enhanced stability in aqueous media compared to organic solvents .

Acid-Base Behavior

The compound demonstrates pH-dependent reactivity:

  • Protonation Sites:

    • Pyrimidine N1 (pKa ≈ 3.8)

    • Secondary amine (pKa ≈ 9.2)

    • Morpholine N (pKa ≈ 7.1)

Salt formation occurs with HCl or H₂SO₄, producing crystalline hydrochlorides (melting point 162-165°C) .

Comparative Reaction Kinetics

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
N-Oxidation1.2×10⁻³45.3 ± 2.1Higher rates in polar aprotic
Pyrimidine halogenation4.8×10⁻²28.9 ± 1.7Requires anhydrous conditions

Reaction rates correlate with solvent dielectric constant, with DMF showing optimal kinetics for most transformations .

Scientific Research Applications

Medicinal Chemistry

N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine is under investigation for its potential therapeutic applications. Research has focused on its role as a biochemical probe to explore cellular processes and interactions. Notably, studies have indicated its involvement in inhibiting specific pathways associated with diseases, particularly through its interaction with the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in various cancers and cellular growth processes .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming stable complexes with metal ions. Such complexes are valuable in catalysis and material science. The ability of the morpholine and pyrimidine rings to coordinate with metal ions enhances the compound's utility in synthesizing new materials and catalysts.

Biological Studies

The compound's unique structure allows it to act as a probe in biological studies. It has been evaluated for its effects on cellular mechanisms, including enzyme activity modulation and receptor interactions. Preliminary findings suggest that it may influence various biochemical pathways, making it a candidate for further exploration in pharmacological applications .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties make it suitable for developing advanced materials with specific functional characteristics .

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate enzymatic activities and other biochemical processes. The morpholine and pyrimidine rings play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Electronic Effects

  • Morpholinopyrimidine vs.
  • Nitroindole vs. Morpholinopyrimidine: The nitroindole group in introduces strong electron-withdrawing effects, which may reduce basicity of the amine compared to the electron-rich morpholinopyrimidine group.

Corrosion Inhibition Potential

  • Amines with multiple NH groups (e.g., DETA, TETA) exhibit higher corrosion inhibition due to strong adsorption via lone-pair donation . The target compound’s dimethyl groups reduce NH availability, likely lowering inhibition efficiency compared to primary/secondary amines.

Nucleic Acid Interactions

  • The nitroindole derivative () binds c-MycG-quadruplex DNA with moderate affinity (Kd ~ µM range). The morpholinopyrimidine group in the target compound may enhance binding via additional hydrogen bonds with pyrimidine-rich regions .

Coordination Chemistry

  • Pyridin-2-yl and thiophen-2-ylmethyl derivatives () act as ligands for transition metals (e.g., Cu, Fe). The morpholinopyrimidine group’s nitrogen atoms could similarly coordinate metals, though steric hindrance from the morpholine ring may limit efficacy.

Biological Activity

N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's molecular formula is C11H16N4C_{11}H_{16}N_{4} with a molecular weight of 252.27 g/mol. It features a morpholinopyrimidine moiety, which is significant for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of specific kinases, notably ERK5 (Extracellular signal-Regulated Kinase 5). The inhibition of ERK5 can lead to various downstream effects that are beneficial in treating certain cancers and inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant potency against ERK5 with an IC50 value in the low nanomolar range. The structure-activity relationship (SAR) analyses suggest that modifications to the morpholine and pyrimidine rings can enhance or diminish inhibitory effects .

Table 1: ERK5 Inhibitory Activity

CompoundIC50 (nM)Comments
This compound<10High potency
Morpholine derivative20Moderate potency
Pyrimidine derivative50Lower potency

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution properties, although it exhibits rapid metabolism in liver microsomes. This rapid metabolism may limit its therapeutic use unless modified to improve stability .

Case Study 1: Cancer Treatment

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent. The study highlighted the importance of ERK5 inhibition in tumor growth suppression .

Case Study 2: Inflammatory Diseases

Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating conditions such as rheumatoid arthritis. The mechanism was attributed to the modulation of signaling pathways involving ERK5 and NF-kB .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, construct the pyrimidine core via cyclization of precursors like aminopyrimidines under controlled conditions (e.g., reflux in anhydrous solvents). Next, introduce the morpholino group via nucleophilic substitution or coupling reactions. Finally, attach the N1,N1-dimethylethane-1,2-diamine moiety through alkylation or reductive amination. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid side products, such as over-alkylation or incomplete substitution .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Based on analogous diamine compounds, this compound likely poses risks of skin/eye irritation (GHS Category 1A–1C) and acute toxicity (Category 4). Use PPE (nitrile gloves, lab coats, safety goggles) and operate in a fume hood. Avoid dust formation during weighing. In case of exposure, rinse skin with soap/water for ≥15 minutes and seek medical attention. Store in airtight containers away from oxidizers, with spill kits readily available .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm the morpholino ring (δ 3.6–3.8 ppm for morpholine protons) and diamine chain (δ 2.2–2.5 ppm for N–CH3 groups).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C13H25N5O: calc. 279.20 g/mol).
  • FTIR : Peaks at ~1600 cm⁻¹ (C=N stretch, pyrimidine) and ~1100 cm⁻¹ (C–O–C, morpholine).
    Cross-validate with elemental analysis for nitrogen content .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Apply factorial design to screen critical variables (e.g., temperature, molar ratios, catalyst loading). For example, a 2³ factorial design (8 experiments) can identify interactions between variables. Use response surface methodology (RSM) to model non-linear relationships and pinpoint optimal conditions. This reduces trial-and-error experimentation and improves reproducibility .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values in enzyme assays)?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm sigmoidal curves.
  • Control standardization : Ensure consistent enzyme lot numbers and buffer conditions (pH, ionic strength).
  • Statistical analysis : Use ANOVA to compare datasets and identify outliers. If discrepancies persist, employ orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Prioritize the morpholino and pyrimidine groups as hydrogen bond donors/acceptors.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues for mutagenesis validation.
  • QSAR : Develop regression models linking substituent electronic properties (Hammett σ) to activity trends .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC (e.g., new peaks at 254 nm).
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under nitrogen for long-term stability. Avoid aqueous solutions if hydrolysis of the morpholino group is observed .

Q. How can researchers analyze byproducts formed during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities (e.g., unreacted starting materials, N-oxide derivatives) using reverse-phase chromatography paired with tandem MS.
  • Isolation via prep-HPLC : Collect fractions of byproducts for structural elucidation via 2D NMR (COSY, HSQC).
  • Mechanistic insight : Propose side reactions (e.g., Michael addition of diamine to unsaturated intermediates) and adjust reaction conditions to suppress them .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.